2,5-Cyclohexadiene-1,4-dione, 2-methyl-6-(phenylamino)-
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Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-methyl-6-(phenylamino)- is an organic compound belonging to the cyclohexadiene family. This compound is characterized by a six-carbon ring incorporating two keto groups and a phenylamino substituent. It is known for its versatile reactivity due to the presence of both amine and keto functionalities, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-6-(phenylamino)- typically involves the condensation of cyclohexanone with appropriate aromatic amines under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-methyl-6-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenylamino group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroxylated compounds, and substituted aromatic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-methyl-6-(phenylamino)- finds applications in several fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and coatings due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-6-(phenylamino)- is largely defined by its chemical structure. The presence of two opposed keto groups within the cyclohexadiene ring creates a highly reactive platform due to inherent electronic and steric strains. These keto groups act as strong electrophilic centers, attracting nucleophilic species, which can lead to a variety of addition reactions. The phenylamino group can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Similar structure but with a phenyl group instead of a phenylamino group.
2,5-Cyclohexadiene-1,4-dione, 2,6-dimethyl-: Contains two methyl groups instead of a methyl and phenylamino group.
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: Features two tert-butyl groups.
Uniqueness
The uniqueness of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-6-(phenylamino)- lies in its combination of amine and keto functionalities, which provide a versatile platform for various chemical reactions and applications. Its phenylamino group offers additional reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
57675-10-2 |
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Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-anilino-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H11NO2/c1-9-7-11(15)8-12(13(9)16)14-10-5-3-2-4-6-10/h2-8,14H,1H3 |
InChI Key |
SLJZYIISHIYYSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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